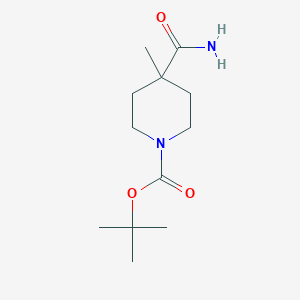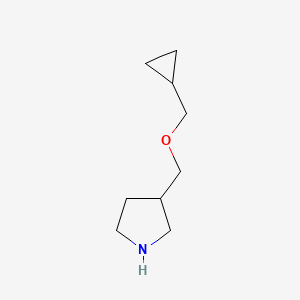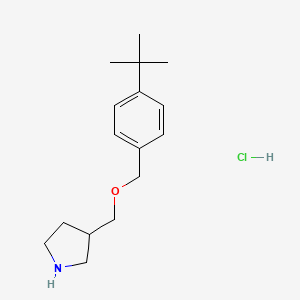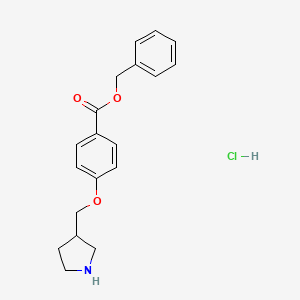
1-Boc-4-methylpiperidine-4-carboxamide
概要
説明
“1-Boc-4-methylpiperidine-4-carboxamide” is a chemical compound used in pharmaceutical testing . It is also known as "tert-butyl 4-(aminocarbonyl)-4-methyl-1-piperidinecarboxylate" .
Synthesis Analysis
The synthesis of “1-Boc-4-methylpiperidine-4-carboxamide” involves several steps. For instance, one method involves the use of 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione and potassium hydroxide in acetonitrile. The reaction is stirred overnight, and then the pH is adjusted to 5 with 2N HCl. The mixture is then extracted with ethyl acetate to remove impurities. The aqueous phase is adjusted to a pH of 10, and the precipitate is collected to yield the desired product .
Physical And Chemical Properties Analysis
The boiling point of “1-Boc-4-methylpiperidine-4-carboxamide” is predicted to be 383.6±31.0 °C, and its density is predicted to be 1.093±0.06 g/cm3 . It should be stored in a dry room at room temperature .
科学的研究の応用
Synthesis and Chemical Applications
1-Boc-4-methylpiperidine-4-carboxamide plays a significant role in the synthesis of various chemical compounds. For instance, it is utilized in the synthesis of 6-substituted pyrido[3,4-d]pyrimidin-4(3H)-ones, which involves directed lithiation of Boc or pivaloyl derivatives and subsequent reactions leading to the formation of these compounds (Rewcastle et al., 1996). Additionally, it is used in the preparation of new 1,4-diazocanes, serving as a scaffold for combinatorial chemistry. This involves complex processes like ring expansion, deprotection, and further diversification (Penning & Christoffers, 2012).
Medicinal Chemistry and Drug Development
In the field of medicinal chemistry, 1-Boc-4-methylpiperidine-4-carboxamide is used in the synthesis of various biologically active compounds. For example, it aids in the synthesis of Nα-methyl-arginine and Nα-methyl-ornithine derivatives, which have applications in drug development (Xue & DeGrado, 1995). Moreover, its role in the synthesis of peptides containing specific amino acids such as 4‐amino‐1,2‐dithiolane‐4‐carboxylic acid has been highlighted, demonstrating its versatility in peptide synthesis (Morera et al., 2005).
Advanced Material Synthesis
This compound is also instrumental in the development of advanced materials. For instance, it is used in the solid-phase synthesis of polyamides containing imidazole and pyrrole amino acids, showcasing its utility in the creation of sequence-specific DNA binding polyamides (Baird & Dervan, 1996). Additionally, its use in the synthesis of redox-active amino acids for incorporation into peptide assemblies is significant for studying photoinitiated electron or energy transfer, demonstrating its application in light-harvesting peptide synthesis (McCafferty et al., 1995).
Safety And Hazards
“1-Boc-4-methylpiperidine-4-carboxamide” is classified as a warning substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .
特性
IUPAC Name |
tert-butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-11(2,3)17-10(16)14-7-5-12(4,6-8-14)9(13)15/h5-8H2,1-4H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVXDRHZKKDYSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20693933 | |
| Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-methylpiperidine-4-carboxamide | |
CAS RN |
343788-67-0 | |
| Record name | tert-Butyl 4-carbamoyl-4-methylpiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20693933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374552.png)
![4-{2-[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-ethyl}piperidine hydrochloride](/img/structure/B1374554.png)
![3-[(2-Bromophenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1374556.png)

![3-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374561.png)
![4-[2-([1,1'-Biphenyl]-4-ylmethoxy)ethyl]-piperidine hydrochloride](/img/structure/B1374562.png)

![3-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374564.png)
![4-{2-[4-(Benzyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1374566.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1374569.png)
![4-[2-(2-Allylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374572.png)
![3-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1374574.png)
![2-[2-(2-Bromo-4-chlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1374575.png)